4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are heterocyclic compounds containing fused pyrazole and pyrazine rings
Mechanism of Action
Target of Action
The compound “4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine” is a pyrazolo[1,5-a]pyrazine derivative . Pyrazolo[1,5-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have been associated with a wide range of biological activities , suggesting they may interact with multiple targets.
Mode of Action
Compounds with similar structures have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds in the pyrazolo[1,5-a]pyrazine class have been associated with a wide range of biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazolo[1,5-a]pyrazine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the pyrazine ring: The pyrazole intermediate undergoes further cyclization with suitable dicarbonyl compounds to form the pyrazolo[1,5-a]pyrazine core.
Introduction of substituents: The 3-chlorobenzylthio and 2,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Scientific Research Applications
4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor with cytotoxic activity against cancer cell lines.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJDNXHNHUZMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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